6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one
CAS No.: 2551116-03-9
Cat. No.: VC6914416
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.125
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2551116-03-9 |
|---|---|
| Molecular Formula | C7H6F3NO2 |
| Molecular Weight | 193.125 |
| IUPAC Name | 6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C7H6F3NO2/c8-7(9,10)6(13)4-2-1-3-5(12)11-4/h1-3,6,13H,(H,11,12) |
| Standard InChI Key | JNNPQZBANUULCB-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC(=C1)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
6-(2,2,2-Trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with the molecular formula C₇H₆F₃NO₂ and a molecular weight of 193.125 g/mol. Its IUPAC name, 6-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyridin-2-one, reflects the substitution pattern on the dihydropyridinone core. The compound’s SMILES notation, C1=CC(=O)NC(=C1)C(C(F)(F)F)O, encodes the hydroxyl-bearing trifluoroethyl group at position 6 of the partially saturated pyridinone ring.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2551116-03-9 |
| Molecular Formula | C₇H₆F₃NO₂ |
| Molecular Weight | 193.125 g/mol |
| IUPAC Name | 6-(2,2,2-Trifluoro-1-hydroxyethyl)-1H-pyridin-2-one |
| SMILES | C1=CC(=O)NC(=C1)C(C(F)(F)F)O |
| InChIKey | JNNPQZBANUULCB-UHFFFAOYSA-N |
| PubChem CID | 154814443 |
Structural Analysis
The dihydropyridin-2-one scaffold features a partially unsaturated six-membered ring with a ketone group at position 2. The trifluoro-1-hydroxyethyl substituent at position 6 introduces three fluorine atoms and a hydroxyl group, creating a stereocenter. Density functional theory (DFT) calculations predict that the hydroxyl group adopts an equatorial conformation to minimize steric clashes with the trifluoromethyl group. The electron-withdrawing trifluoromethyl group stabilizes the enol tautomer of the pyridinone ring, enhancing resonance delocalization .
Synthesis and Manufacturing Processes
Synthetic Routes
While no direct synthesis of 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one has been reported, analogous dihydropyridinones are synthesized via multicomponent reactions (MCRs). A study by RSC Advances demonstrated the one-pot synthesis of ethyl 2-hydroxy-5-(2-hydroxybenzoyl)-1-phenyl-2-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate using 3-formylchromone, aniline, and ethyl 4,4,4-trifluoro-3-oxobutanoate . This reaction proceeds through:
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Schiff base formation between the aldehyde and amine.
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Michael addition of the β-ketoester to the α,β-unsaturated ketone.
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Ring-opening of the chromone moiety.
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Intramolecular cyclization to form the dihydropyridinone core .
Applying this methodology, 6-(2,2,2-trifluoro-1-hydroxyethyl)-1,2-dihydropyridin-2-one could be synthesized by substituting ethyl 4,4,4-trifluoro-3-oxobutanoate with a trifluorinated hydroxyethyl precursor.
Optimization Challenges
Key challenges in synthesizing fluorinated dihydropyridinones include:
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Low yields (10–28% in initial attempts) due to competing side reactions .
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Solvent sensitivity: Acetonitrile outperformed methanol, ethanol, and toluene in MCRs .
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Steric hindrance from the trifluoromethyl group, which may impede cyclization .
Physicochemical Properties and Analytical Data
Solubility and Stability
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Lipophilicity (LogP ≈ 1.5–2.0) due to the trifluoromethyl group.
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pH-dependent stability: The enol tautomer predominates under acidic conditions, while the keto form is favored at neutral pH .
Spectroscopic Characterization
IR Spectroscopy: Expected peaks include:
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C=O stretch at 1,680–1,720 cm⁻¹.
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O-H stretch (hydroxyl) at 3,200–3,600 cm⁻¹.
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C-F stretches at 1,100–1,300 cm⁻¹.
NMR Data (predicted):
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